REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[C:5]([CH:13]([C:20]#[N:21])[CH2:14][C:15]([O:17]CC)=O)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[BH4-].[Na+]>CO.O.O.O.O.O.O.Cl[Co]Cl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:4]=[C:5]([CH:13]2[CH2:20][NH:21][C:15](=[O:17])[CH2:14]2)[CH:6]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:8]=1 |f:1.2,4.5.6.7.8.9.10|
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Name
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Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-cyanopropanoate
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CC(=O)OCC)C#N)(F)F
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Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.Cl[Co]Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
this reaction mixture was stirred for 18 h at 25° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by maintaining temperature below 30° C
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Type
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ADDITION
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Details
|
After completion of addition
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (25 mL) and water (25 mL)
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through Celite™
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 0.65 g of crude product, which after trituration with petroleum ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C1CC(NC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 47.61% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |